

# Henagliflozin Phase 3 Clinical Trials: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Henagliflozin |           |
| Cat. No.:            | B607935       | Get Quote |

A comprehensive guide for researchers and drug development professionals on the efficacy and safety profile of **Henagliflozin** in comparison to other leading SGLT2 inhibitors. This report synthesizes data from pivotal Phase 3 clinical trials, providing a detailed comparison of performance, experimental protocols, and underlying signaling pathways.

### **Executive Summary**

Henagliflozin, a novel sodium-glucose co-transporter-2 (SGLT2) inhibitor, has demonstrated robust efficacy and a favorable safety profile in Phase 3 clinical trials for the treatment of type 2 diabetes mellitus (T2DM). This meta-analysis provides a comparative overview of Henagliflozin against other established SGLT2 inhibitors, namely Dapagliflozin, Canagliflozin, and Empagliflozin. The analysis of key trial data reveals that Henagliflozin exhibits comparable, and in some aspects, potentially advantageous outcomes in glycemic control, weight reduction, and blood pressure management. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of diabetes and metabolic diseases.

## **Comparative Efficacy and Safety Data**

The following tables summarize the key quantitative data from Phase 3 clinical trials of **Henagliflozin** and its comparators. The data is presented to facilitate a clear and objective comparison of the primary and secondary endpoints.

### **Table 1: Change in HbA1c from Baseline**



| Drug          | Dosage | Mean Change in<br>HbA1c (%)   | Trial<br>Identifier/Reference |
|---------------|--------|-------------------------------|-------------------------------|
| Henagliflozin | 5 mg   | -0.76                         | Weng J, et al. (2021)<br>[1]  |
| 10 mg         | -0.80  | Weng J, et al. (2021)<br>[1]  |                               |
| Dapagliflozin | 5 mg   | -0.70                         | NCT00528879                   |
| 10 mg         | -0.84  | NCT00528879                   |                               |
| Canagliflozin | 100 mg | -0.89                         | Forst T, et al. (2012)        |
| 300 mg        | -1.03  | Forst T, et al. (2012)<br>[2] |                               |
| Empagliflozin | 10 mg  | -0.70                         | NCT01177813                   |
| 25 mg         | -0.77  | NCT01177813                   |                               |

**Table 2: Change in Body Weight from Baseline** 



| Drug          | Dosage        | Mean Change in<br>Body Weight (kg) | Trial<br>Identifier/Reference |
|---------------|---------------|------------------------------------|-------------------------------|
| Henagliflozin | 5 mg          | -1.8                               | Weng J, et al. (2021) [1]     |
| 10 mg         | -2.1          | Weng J, et al. (2021)              |                               |
| Dapagliflozin | 10 mg         | -2.2                               | Bailey CJ, et al.<br>(2010)   |
| Canagliflozin | 100 mg        | -2.8%                              | Forst T, et al. (2012)        |
| 300 mg        | -3.8%         | Forst T, et al. (2012)             |                               |
| Empagliflozin | 10 mg & 25 mg | -2.1 to -2.5                       | Levine M. (2017)[3]           |

**Table 3: Change in Systolic Blood Pressure from** 

**Baseline** 

| Drug          | Dosage        | Mean Change in<br>Systolic Blood<br>Pressure (mmHg) | Trial<br>Identifier/Reference |
|---------------|---------------|-----------------------------------------------------|-------------------------------|
| Henagliflozin | 5 mg & 10 mg  | -3.4 to -4.1                                        | Weng J, et al. (2021) [1]     |
| Dapagliflozin | 10 mg         | -4.5                                                | NCT00528879                   |
| Canagliflozin | 100 mg        | -5.3                                                | Forst T, et al. (2012)<br>[2] |
| 300 mg        | -4.7          | Forst T, et al. (2012)                              |                               |
| Empagliflozin | 10 mg & 25 mg | -2.9 to -5.2                                        | Levine M. (2017)[3]           |

## **Table 4: Common Adverse Events**



| Drug          | Common Adverse Events                                                | Reference                                     |
|---------------|----------------------------------------------------------------------|-----------------------------------------------|
| Henagliflozin | Genital mycotic infections, urinary tract infections                 | Weng J, et al. (2021)[1]                      |
| Dapagliflozin | Genital infections, urinary tract infections                         | Bristol-Myers<br>Squibb/AstraZeneca (2011)[4] |
| Canagliflozin | Genital mycotic infections, osmotic diuresis-related AEs             | Usiskin K, et al. (2014)[5]                   |
| Empagliflozin | Genital mycotic infections,<br>volume depletion-associated<br>events | Levine M. (2017)[3]                           |

# **Experimental Protocols**

The methodologies for the key Phase 3 clinical trials cited in this guide are outlined below. These protocols provide insight into the study design, patient population, and endpoints used to evaluate the efficacy and safety of each SGLT2 inhibitor.

### Henagliflozin (Weng J, et al. 2021)[1]

- Study Design: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial with a 24-week treatment period followed by a 28-week extension.
- Patient Population: Patients with type 2 diabetes inadequately controlled with metformin.
   Inclusion criteria included an HbA1c level of 7.0% to 10.5%.
- Intervention: Patients were randomized to receive once-daily placebo, Henagliflozin 5 mg, or Henagliflozin 10 mg as an add-on to metformin.
- Primary Endpoint: Change in HbA1c from baseline to Week 24.
- Secondary Endpoints: Changes in fasting plasma glucose, 2-hour postprandial plasma glucose, body weight, and blood pressure.

## Dapagliflozin (NCT00528879)



- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
- Patient Population: Patients with type 2 diabetes who were not well controlled with diet and exercise.
- Intervention: Participants received Dapagliflozin tablets (2.5 mg, 5 mg, or 10 mg) or placebo once daily.
- Primary Endpoint: Change from baseline in HbA1c after 24 weeks of treatment.
- Secondary Endpoints: Change in fasting plasma glucose and body weight.

#### Canagliflozin (Forst T, et al. 2012; DIA3012)[2]

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
- Patient Population: Patients with type 2 diabetes who were inadequately controlled with metformin and pioglitazone.
- Intervention: Patients received Canagliflozin (100 mg or 300 mg) or placebo once daily in addition to their existing medication.
- Primary Endpoint: Change in A1C from baseline at 26 weeks.
- Secondary Endpoints: Reductions in body weight and systolic blood pressure.

# **Empagliflozin (NCT01177813; EMPA-REG MONO)**

- Study Design: A 24-week, placebo-controlled, phase 3 study with an active comparator (sitagliptin).
- Patient Population: Patients with type 2 diabetes.
- Intervention: Patients received Empagliflozin (10 mg or 25 mg), sitagliptin (100 mg), or placebo once daily.
- Primary Endpoint: Change from baseline in HbA1c.
- Secondary Endpoints: Changes in body weight and blood pressure.



# **Signaling Pathways and Experimental Workflows**

The therapeutic effects of SGLT2 inhibitors extend beyond glycemic control and are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate the key mechanisms of action and a typical experimental workflow for a Phase 3 clinical trial.



Click to download full resolution via product page

Caption: SGLT2 inhibitor mechanism of action and downstream signaling pathways.





Click to download full resolution via product page

Caption: Generalized workflow for a Phase 3 clinical trial of an SGLT2 inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Henagliflozin as add-on therapy to metformin in patients with type 2 diabetes inadequately controlled with metformin: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. scienceopen.com [scienceopen.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Safety and tolerability of canagliflozin in patients with type 2 diabetes mellitus: pooled analysis of phase 3 study results PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Henagliflozin Phase 3 Clinical Trials: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607935#meta-analysis-of-henagliflozin-phase-3-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com